N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Description
N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22N2O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- A derivative, N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide, was synthesized and characterized using various spectral analyses (Nguyen, Bui, & Nguyen, 2018).
Pharmacological Potential
- Certain derivatives have been evaluated for antiproliferative activities against various human cancer cell lines, including lung carcinoma and gastric cancer, demonstrating specific cytotoxicity (Chen, Chen, Lin, Peng, Juang, & Wang, 2013).
Antimicrobial Activity
- Benzothiazepine derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Raval, Naik, & Desai, 2012).
- Substituted dibenzo[b,f][1,4]thiazepines showed notable antimicrobial activity against gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014).
Anti-HIV Activity
- Derivatives of this compound class have been evaluated for their inhibitory activity against HIV, providing insights into potential anti-HIV agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Anticancer Properties
- Derivatives were tested for anticancer activities against several cancer cell lines, including breast carcinoma and colorectal cancer, with some compounds showing significant activity (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Application in Organic Light-Emitting Diodes (OLEDs)
- Derivatives of this compound have been used in the synthesis of bipolar host materials for yellow phosphorescent OLEDs, demonstrating their potential in electronic applications (Zhang, Xu, Xia, Jing, Zheng, & Zuo, 2015).
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c30-26(28-22-14-8-12-19-9-4-5-13-21(19)22)18-29-23-15-6-7-16-24(23)32-25(17-27(29)31)20-10-2-1-3-11-20/h1-16,25H,17-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHLIZVZPJNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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